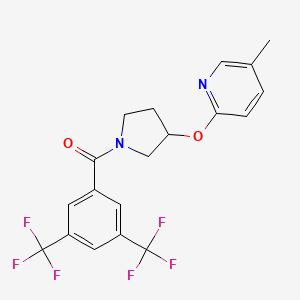
(3,5-ビス(トリフルオロメチル)フェニル)(3-((5-メチルピリジン-2-イル)オキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that garners attention in various scientific fields due to its unique chemical structure and potential applications. It features a complex arrangement of functional groups, which allows it to interact in diverse chemical environments.
科学的研究の応用
This compound finds applications across a spectrum of scientific research domains:
Chemistry: Utilized in studying complex reaction mechanisms and as an intermediate in the synthesis of other advanced molecules.
Biology: Its unique functional groups make it a candidate for biochemical studies, potentially interacting with various biomolecules.
Medicine: Investigated for its potential therapeutic properties due to its ability to bind selectively with certain biological targets.
Industry: Used in the development of novel materials, such as advanced polymers and coatings, due to its stability and reactive functional groups.
準備方法
Synthetic Routes and Reaction Conditions
Creating this compound typically involves multi-step synthesis starting with the formation of the pyrrolidin-1-ylmethanone core. This might be achieved by:
Formation of 3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone: A reaction between pyrrolidine and 5-methylpyridine, often facilitated by a strong base like sodium hydride.
Introducing the (3,5-Bis(trifluoromethyl)phenyl) Group: This involves reacting the intermediate with 3,5-bis(trifluoromethyl)phenyl chloride under suitable conditions, often involving a catalyst like palladium to promote the coupling.
Industrial Production Methods
Industrial production may involve scaled-up batch reactions or continuous flow techniques to ensure consistent yields and purity. The use of automated reactors and in-line quality monitoring allows for effective management of reaction conditions, minimizing impurities.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methanone group, forming corresponding carboxyl derivatives.
Reduction: Reduction processes can convert the carbonyl group to a hydroxyl group, resulting in an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts for Substitution: Palladium catalysts, Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
The primary products of these reactions include alcohols, carboxylic acids, and various substituted aromatic compounds depending on the reaction pathway chosen.
作用機序
The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes or receptors. Its binding typically involves hydrogen bonding, Van der Waals forces, and hydrophobic interactions facilitated by its phenyl and pyridine rings.
類似化合物との比較
Compared to other similar compounds, (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its dual trifluoromethyl substitution, which enhances its electron-withdrawing capability and increases its chemical stability. Similar compounds might include:
(3,5-Bis(trifluoromethyl)phenyl)methanone
3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone
Bis(trifluoromethyl)phenyl derivatives
These comparisons highlight the unique chemical properties imparted by its specific functional groups and overall molecular architecture.
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O2/c1-11-2-3-16(26-9-11)29-15-4-5-27(10-15)17(28)12-6-13(18(20,21)22)8-14(7-12)19(23,24)25/h2-3,6-9,15H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCMFMRTAPLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)


![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)


![N-(3-chloro-4-methylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2463254.png)


![N-(2-acetamidoethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)

